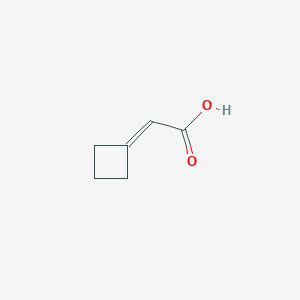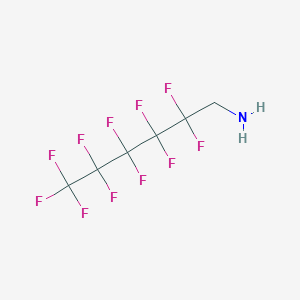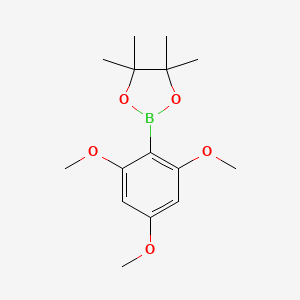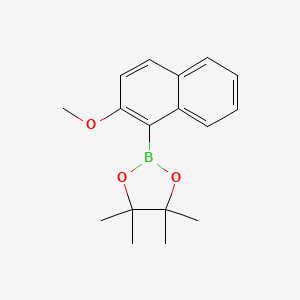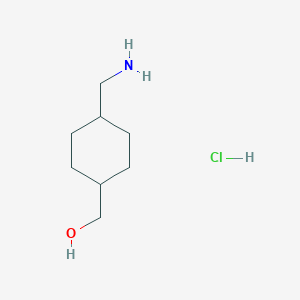
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride” is a chemical compound with the CAS Number: 178972-33-3 . It has a molecular weight of 179.69 and its IUPAC name is ((1r,4r)-4-(aminomethyl)cyclohexyl)methanol hydrochloride . It is a solid at room temperature .
Synthesis Analysis
This compound can be synthesized using borane in tetrahydrofuran and methanol . A 1.0 M solution of borane in tetrahydrofuran is added slowly dropwise to a suspension of trans-4-(aminomethyl)cyclohexanecarboxylic acid in tetrahydrofuran . The reaction mixture is heated at reflux for 14 hours . The resulting solution is cooled to 0° C and carefully treated dropwise with 1 N methanolic hydrochloric acid . The white suspension obtained is stirred for 1 hour at 23° C and subsequently concentrated . This procedure is repeated twice to give this compound as a white solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H/t7-,8-; . The linear formula is C8H18ClNO .Chemical Reactions Analysis
This compound has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . It has also been used in the preparation of trans-4-methoxyoxalamido-1-cyclohexanol benzoxazine, required for the preparation of polybenzoxazine-silica hybrid nanocomposites .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.69 .Aplicaciones Científicas De Investigación
Tranexamic Acid Derivatives
- Enhanced Absorption : Derivatives of tranexamic acid, which include trans-4-(aminomethyl)cyclohexanemethanol hydrochloride, have been synthesized for improved absorption compared to tranexamic acid itself. These derivatives are stable in acidic and neutral solutions and are easily hydrolyzed in plasma, enhancing their absorption when administered orally (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).
Synthesis Processes
- Precursor for Pharmaceutical Intermediate : Trans-4-(N-acetylamido)cyclohexanol, a precursor for synthesizing pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol, is synthesized from p-aminophenol, which is then acetylated and hydrogenated. This process involves various factors affecting the hydrogenation and acetylation steps (Li Jia-jun, 2012).
Molecular Studies
- Molecular Conformations : The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, closely related to this compound, have been studied using proton and carbon-13 NMR and molecular orbital methods. These studies help in understanding the preferred molecular conformations and their implications in medicinal chemistry (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Composite Material Studies
- Local Controlled Release : Trans-4-(aminomethyl)cyclohexanecarboxylate, a form of this compound, has been used in the development of composite materials for controlled drug release. The incorporation into poly(ε-caprolactone) shows an improvement in mechanical properties and enables a reservoir for active molecular anions (Tammaro, Costantino, Nocchetti, & Vittoria, 2009).
Environmental and Chemical Analysis
- Microbial Degradation Study : A study focused on the degradation kinetics of cyclohexane derivatives in environmental conditions, providing insights into the environmental fate and potential treatment technologies for these compounds (Yuan, Zhi, Liu, Smiley, Gallagher, Chen, Dietrich, & Zhang, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXAGLQDXWJBSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

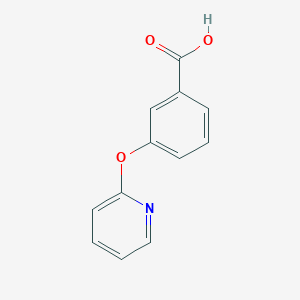



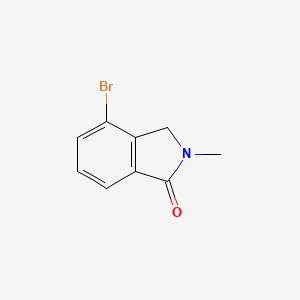

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)

